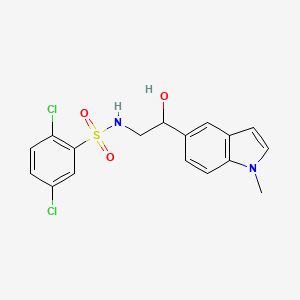
2-(6-Chloro-4-methylpyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(6-Chloro-4-methylpyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is a solid at room temperature . The IUPAC name for this compound is (6-chloro-4-methyl-3-pyridinyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(6-Chloro-4-methylpyridin-3-yl)acetic acid” is 1S/C8H8ClNO2/c1-5-2-7(9)10-4-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) . This indicates the presence of a chlorine atom, a methyl group, and an acetic acid group on the pyridine ring.Physical And Chemical Properties Analysis
“2-(6-Chloro-4-methylpyridin-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 185.61 . The compound should be stored at room temperature .科学的研究の応用
Environmental Impact and Biodegradation
Studies on the environmental impact and biodegradation of similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have highlighted their widespread use in agriculture and their presence as pollutants in various ecosystems. Research emphasizes the importance of understanding the toxicology, mutagenicity, and ecological effects of these chemicals to develop effective biodegradation strategies and mitigate environmental damage (Zuanazzi et al., 2020). Furthermore, microbial biodegradation appears to be a promising approach for the remediation of environments contaminated with herbicides based on 2,4-D, suggesting potential applications for the bioremediation of related compounds (Magnoli et al., 2020).
Wastewater Treatment
Peracetic acid, closely related to acetic acid derivatives, has been recognized for its effectiveness as a disinfectant in wastewater treatment, demonstrating broad-spectrum antimicrobial activity. This suggests the potential utility of acetic acid derivatives, including 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid, in enhancing wastewater treatment processes through their disinfectant properties (Kitis, 2004).
Agricultural Applications
The herbicidal activity of compounds such as 2,4-D has been extensively studied, with research focusing on their role in controlling weeds in various crops. This indicates a potential agricultural application for 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid, where its efficacy and environmental impact could be explored in the context of weed control and crop yield enhancement (Islam et al., 2017).
Industrial Cleaning and Corrosion Inhibition
Research on organic acids, including acetic acid and its derivatives, has identified their utility in industrial cleaning and as corrosion inhibitors for ferrous and non-ferrous metals in acidic solutions. This suggests potential applications for 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid in similar contexts, where its properties could be harnessed for the protection and maintenance of industrial equipment (Goyal et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-(6-chloro-4-methylpyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-2-7(9)10-4-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLIEZNVCLWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-methylpyridin-3-yl)acetic acid | |
CAS RN |
1000523-77-2 |
Source


|
| Record name | 2-(6-chloro-4-methylpyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)
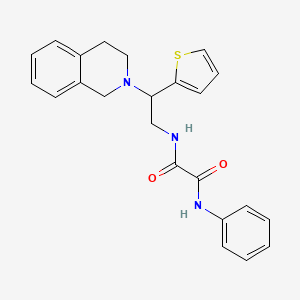
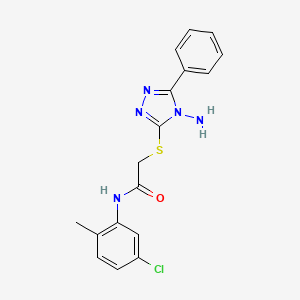
![2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2441037.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2441038.png)
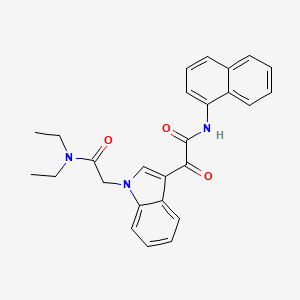
![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)

![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2441042.png)
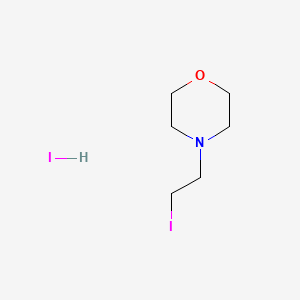

![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)
